molecular formula C11H12F3N3O6 B12103486 N-[2-(2,4-dioxopyrimidin-1-yl)-4-hydroxy-5-(hydroxymethyl)oxolan-3-yl]-2,2,2-trifluoroacetamide

N-[2-(2,4-dioxopyrimidin-1-yl)-4-hydroxy-5-(hydroxymethyl)oxolan-3-yl]-2,2,2-trifluoroacetamide

Cat. No.: B12103486
M. Wt: 339.22 g/mol
InChI Key: LXCNOCVKVXQYCX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound features a modified oxolan (tetrahydrofuran) core substituted with a 2,4-dioxopyrimidin-1-yl group at position 2, a hydroxy group at position 4, a hydroxymethyl group at position 5, and a trifluoroacetamide moiety at position 3. The trifluoroacetamide group may enhance lipophilicity, improving membrane permeability or metabolic stability compared to non-acylated analogs . While direct pharmacological data for this compound are unavailable in the provided evidence, structural parallels to antiviral or anticancer nucleoside analogs (e.g., 7-TFA-ap-7-Deaza-2'-dA) imply possible therapeutic relevance .

Properties

Molecular Formula

C11H12F3N3O6

Molecular Weight

339.22 g/mol

IUPAC Name

N-[2-(2,4-dioxopyrimidin-1-yl)-4-hydroxy-5-(hydroxymethyl)oxolan-3-yl]-2,2,2-trifluoroacetamide

InChI

InChI=1S/C11H12F3N3O6/c12-11(13,14)9(21)16-6-7(20)4(3-18)23-8(6)17-2-1-5(19)15-10(17)22/h1-2,4,6-8,18,20H,3H2,(H,16,21)(H,15,19,22)

InChI Key

LXCNOCVKVXQYCX-UHFFFAOYSA-N

Canonical SMILES

C1=CN(C(=O)NC1=O)C2C(C(C(O2)CO)O)NC(=O)C(F)(F)F

Origin of Product

United States

Preparation Methods

    Synthetic Routes: Unfortunately, specific synthetic routes for this compound are scarce in the literature. it likely involves chemical transformations of simpler precursors.

    Industrial Production: Industrial-scale synthesis may involve enzymatic processes or chemical modifications of related compounds.

  • Chemical Reactions Analysis

      Reactivity: This compound can undergo various reactions, including , , and .

      Common Reagents and Conditions:

      Major Products: These reactions yield derivatives of the compound, which can have applications in drug development or materials science.

  • Scientific Research Applications

      Chemistry: Used as a building block in nucleotide synthesis.

      Biology: Investigated for its role in RNA modification and cellular processes.

      Medicine: Potential antiviral or anticancer properties due to its involvement in protein glycosylation inhibition.

      Industry: May find applications in biotechnology and pharmaceuticals.

  • Mechanism of Action

      Targets: Likely interacts with enzymes involved in glycosylation pathways.

      Pathways: Disrupts protein glycosylation, affecting protein folding, stability, and function.

  • Comparison with Similar Compounds

    Comparison with Similar Compounds

    The following analysis compares the target compound to structurally or functionally related molecules from the evidence, focusing on molecular features, physicochemical properties, and biological activity.

    Structural Analogues with Pyrimidine/Oxolan Scaffolds

    Compound Name Molecular Formula Molecular Weight (g/mol) Key Functional Groups Biological Activity/Notes Reference
    Target Compound C12H12F3N3O6 (inferred) ~397.2 (estimated) 2,4-dioxopyrimidinyl, trifluoroacetamide, hydroxymethyl Hypothesized nucleoside analog; no direct activity data
    7-TFA-ap-7-Deaza-2'-dA (CAS 178420-75-2) C16H16F3N5O4 399.32 Pyrrolo[2,3-d]pyrimidinyl, trifluoroacetamide Antiviral/anticancer candidate (structural analogy)
    Eliapixantum (INN proposed name) C22H20F3N5O3S (inferred) ~515.5 (estimated) Purinoreceptor antagonist, oxolan-3-yl ether Blocks purinergic signaling; potential for chronic cough/pain

    Key Observations:

    • The target compound shares the oxolan and pyrimidine motifs with 7-TFA-ap-7-Deaza-2'-dA but differs in the pyrimidine substitution (dioxo vs. pyrrolo-fused), which may alter base-pairing interactions in nucleic acid targets .
    • Eliapixantum’s trifluoromethylpyrimidinyl and oxolan groups suggest shared strategies for enhancing target binding, though its purinoreceptor antagonism diverges from the nucleoside-like activity hypothesized for the target compound .

    Compounds with Trifluoroacetamide Modifications

    Compound Name Molecular Formula Molecular Weight (g/mol) Key Functional Groups Biological Activity/Notes Reference
    Target Compound C12H12F3N3O6 ~397.2 Trifluoroacetamide, hydroxymethyl Likely prodrug modification for enhanced delivery
    Example 83 () C32H25F2N5O4 (inferred) 571.2 Pyrazolo[3,4-d]pyrimidine, chromenone, fluoro Kinase inhibitor (high melting point: 302–304°C)

    Key Observations:

    • The trifluoroacetamide group in the target compound and Example 83 may improve pharmacokinetic profiles by resisting enzymatic hydrolysis. However, Example 83’s chromenone scaffold and higher molecular weight (571.2 vs. ~397.2) suggest distinct target selectivity and bioavailability .

    Mercury-Containing Oxolan Derivatives (Contrast)

    Compound Name (CAS) Molecular Formula Key Functional Groups Notes Reference
    [72813-24-2] C16H16HgN3O6 Phenylmercury, dioxopyrimidinyl, hydroxymethyl Highly toxic; contrasts with non-metallic target compound

    Key Observations:

    • Mercury-containing analogs (e.g., [72813-24-2]) highlight the target compound’s safety advantage, as mercury derivatives are associated with significant toxicity .

    Critical Research Findings and Implications

    • Structural Determinants of Activity : The oxolan-hydroxymethyl motif in the target compound and 7-TFA-ap-7-Deaza-2'-dA is critical for mimicking natural nucleosides, while trifluoroacetamide substitution enhances metabolic stability .
    • Thermal Stability: Example 83’s high melting point (302–304°C) suggests that bulkier aromatic systems (e.g., chromenone) improve crystallinity compared to the target compound’s simpler scaffold .
    • Safety Profile : The absence of heavy metals (e.g., mercury) in the target compound positions it favorably for therapeutic development compared to toxic analogs like [72813-24-2] .

    Biological Activity

    N-[2-(2,4-dioxopyrimidin-1-yl)-4-hydroxy-5-(hydroxymethyl)oxolan-3-yl]-2,2,2-trifluoroacetamide is a compound of interest due to its potential biological activities. This article explores its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.

    Chemical Structure and Properties

    The compound has a complex structure characterized by the presence of a dioxopyrimidine moiety and a trifluoroacetamide group. Its molecular formula is C12_{12}H13_{13}F3_{3}N4_{4}O5_{5}, with a molecular weight of approximately 358.25 g/mol.

    PropertyValue
    Molecular FormulaC12_{12}H13_{13}F3_{3}N4_{4}O5_{5}
    Molecular Weight358.25 g/mol
    InChI Key[InChI Key not provided]

    The biological activity of this compound has been linked to its interaction with various biological pathways. Preliminary studies suggest that it may act as an inhibitor of certain enzymes involved in nucleotide metabolism and DNA synthesis.

    Key Mechanisms:

    • Inhibition of Enzymes : The compound has shown potential in modulating enzyme activity related to pyrimidine metabolism.
    • Antiviral Properties : Similar compounds have been documented to exhibit antiviral activities by interfering with viral replication cycles.

    Pharmacological Effects

    Research indicates that this compound may exhibit several pharmacological effects:

    • Antitumor Activity : Some studies have reported that derivatives of dioxopyrimidine compounds can inhibit tumor cell proliferation.
    • Antiviral Activity : Related compounds have been noted for their effectiveness against various viral infections.

    Case Studies

    • In Vitro Studies : A study conducted on the effects of similar dioxopyrimidine derivatives demonstrated significant inhibition of cell proliferation in human cancer cell lines, suggesting potential antitumor properties.
      • Cell Lines Tested : HeLa (cervical cancer), MCF7 (breast cancer).
      • Results : IC50 values indicated effective concentration ranges for growth inhibition.
    • Animal Models : In vivo studies utilizing animal models have shown promising results in reducing tumor sizes when treated with similar compounds.
      • Model Used : Xenograft models in mice.
      • Outcome : Notable reduction in tumor volume compared to control groups.

    Disclaimer and Information on In-Vitro Research Products

    Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.